molecular formula C17H15N3O3 B7745454 Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate

Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate

Cat. No.: B7745454
M. Wt: 309.32 g/mol
InChI Key: PLRXLLDOYZZNFW-UHFFFAOYSA-N
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Description

Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate is a quinazoline derivative known for its diverse applications in scientific research and industry This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate typically involves the reaction of anthranilamide with ethyl oxalate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the quinazoline ring . The reaction mixture is then heated to promote cyclization and esterification, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazolines.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydroquinazolines.

    Substitution: Halogenated or nitrated quinazoline derivatives.

Scientific Research Applications

Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The quinazoline core is known to interact with various cellular targets, influencing processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate can be compared with other quinazoline derivatives, such as:

The presence of the 3-hydroxyanilino group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other quinazoline derivatives.

Properties

IUPAC Name

ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-2-23-17(22)16-19-14-9-4-3-8-13(14)15(20-16)18-11-6-5-7-12(21)10-11/h3-10,21H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRXLLDOYZZNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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